1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

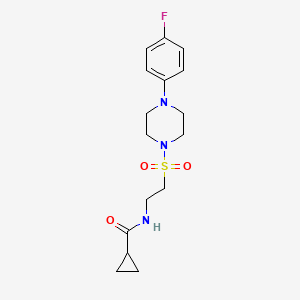

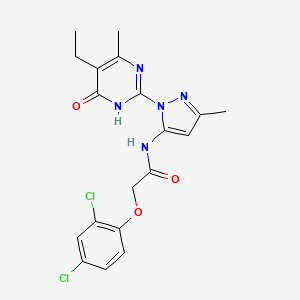

The compound “1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone” appears to be a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring are two aromatic rings (phenyl groups), one of which has a trifluoromethyl (-CF3) substituent, and the other has a methyl group (-CH3) at the ortho position (adjacent to the point of attachment). The compound also contains a ketone functional group (-C=O).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the phenyl groups, and the addition of the trifluoromethyl and methyl substituents. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The presence of the aromatic rings and the polar ketone group could result in interesting electronic and steric effects. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ketone group could be reduced to an alcohol or reacted with a nucleophile in a nucleophilic addition reaction. The aromatic rings could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the polar ketone group and the aromatic rings could impact its solubility, melting point, boiling point, and other properties.科学的研究の応用

- Summary of the Application : Biaryl compounds, such as o-tolyl benzonitrile, are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs . o-Tolyl benzonitrile is the common building block for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .

- Methods of Application or Experimental Procedures : The familiar methods for the synthesis of biaryl compounds are Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . The other high yield methods for the synthesis of OTBN are Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .

- Results or Outcomes : The Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block . Although there are few reports of OTBN synthesis using desulfinating cross coupling, this method has opened a new avenue .

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.

将来の方向性

Future research could involve studying the compound’s reactivity, stability, and potential applications. For example, it could be interesting to explore its use in organic synthesis or as a potential pharmaceutical compound.

Please note that this analysis is based on the compound’s structure and does not take into account any specific experimental data or literature sources. For a more accurate and detailed analysis, specific experimental data and peer-reviewed literature would be needed.

特性

IUPAC Name |

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NOS/c1-15-4-2-3-5-18(15)19-10-11-25(12-13-27-19)20(26)14-16-6-8-17(9-7-16)21(22,23)24/h2-9,19H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQLVXAIQCYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)

![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)